4,6-Dichloro-n-methylpyrimidin-2-amine
Overview
Description
4,6-Dichloro-n-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-n-methylpyrimidin-2-amine consists of 5 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The InChI code for this compound is1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10)
. Chemical Reactions Analysis
The specific chemical reactions involving 4,6-Dichloro-n-methylpyrimidin-2-amine are not detailed in the available resources .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dichloro-n-methylpyrimidin-2-amine is 178.02 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Disubstituted Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloro-n-methylpyrimidin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application: The specific experimental procedures are not provided in the source, but typically, Suzuki-Miyaura cross-coupling involves the reaction of an organoboron compound with a halide or pseudo-halide in the presence of a palladium catalyst and a base .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Aromatic Nucleophilic Substitution Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a derivative of 4,6-Dichloro-n-methylpyrimidin-2-amine, undergoes unexpected aromatic nucleophilic substitution reaction products .
- Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
- Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Development of CDK2 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 4,6-Dichloro-n-methylpyrimidin-2-amine are being explored in the development of selective CDK2 inhibitors, which are of interest in cancer treatments .
- Methods of Application: The specific experimental procedures are not provided in the source, but typically, the development of such inhibitors involves bioisosteric replacement and structure-activity relationship (SAR) studies .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: The specific experimental procedures are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Synthesis of Biarylpyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific experimental procedures are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Synthesis of Dasatinib and its Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
- Methods of Application: The specific experimental procedures are not provided in the source .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Safety And Hazards
Future Directions
4,6-Dichloro-n-methylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . Its future directions could involve its use in the synthesis of new pharmaceutical compounds, but specific future directions are not detailed in the available resources .
properties
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCYDBGKBKRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293547 | |
Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-n-methylpyrimidin-2-amine | |
CAS RN |
10397-15-6 | |
Record name | 10397-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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